molecular formula C17H15BrN2 B052686 Brolaconazole CAS No. 118528-04-4

Brolaconazole

Katalognummer B052686
CAS-Nummer: 118528-04-4
Molekulargewicht: 327.2 g/mol
InChI-Schlüssel: MLHFXOOXBZMGSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brolaconazole is a novel antifungal agent that belongs to the class of triazole derivatives. It has shown promising results in the treatment of various fungal infections. The purpose of

Wirkmechanismus

Brolaconazole acts by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. This inhibition leads to the disruption of the membrane structure and ultimately results in the death of the fungal cell. Brolaconazole has a high affinity for the fungal cytochrome P450 enzyme, which is involved in the synthesis of ergosterol.

Biochemische Und Physiologische Effekte

Brolaconazole has been shown to have a low toxicity profile in vitro and in vivo. It is rapidly absorbed and metabolized in the liver. Brolaconazole has a long half-life, which allows for once-daily dosing. It has also been found to have a good safety profile in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of brolaconazole is its broad spectrum of activity against various fungal species. It is also effective against drug-resistant strains of fungi. Brolaconazole has a low toxicity profile and is well-tolerated in animal studies. However, one of the limitations of brolaconazole is its high cost, which may limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the research and development of brolaconazole. One of the areas of focus is the optimization of the synthesis method to reduce the cost of production. Another area of focus is the development of brolaconazole-based combination therapies for the treatment of fungal infections. Additionally, there is a need for further studies to evaluate the safety and efficacy of brolaconazole in clinical settings.
Conclusion:
Brolaconazole is a promising antifungal agent that has shown great potential in the treatment of fungal infections. Its broad spectrum of activity and effectiveness against drug-resistant strains of fungi make it an attractive option for the development of new antifungal therapies. Although there are some limitations to its use, ongoing research and development of brolaconazole may lead to new and improved treatments for fungal infections.

Synthesemethoden

Brolaconazole is synthesized through a multi-step process that involves the reaction of an aryl boronic acid with an imidazole derivative. The resulting product is then subjected to a series of reactions that ultimately lead to the formation of brolaconazole. The synthesis of brolaconazole is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

Brolaconazole has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal species, including Candida and Aspergillus. Brolaconazole has also been found to be effective against drug-resistant strains of fungi. The scientific research application of brolaconazole is primarily focused on its potential use as a therapeutic agent for fungal infections.

Eigenschaften

IUPAC Name

1-[2-(4-bromophenyl)-2-phenylethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2/c18-16-8-6-15(7-9-16)17(12-20-11-10-19-13-20)14-4-2-1-3-5-14/h1-11,13,17H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHFXOOXBZMGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276693
Record name Brolaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brolaconazole

CAS RN

108894-40-2, 118528-04-4
Record name Brolaconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108894402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brolaconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118528044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brolaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROLACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CHG505391
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.